2-(2-乙氧基乙氧基)乙基氨基甲酸酯

描述

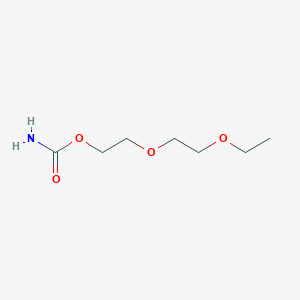

“2-(2-Ethoxyethoxy)ethyl carbamate” is an organic compound with the CAS Number: 1379303-63-5 . It has a molecular weight of 177.2 and is a liquid at room temperature . It contains a total of 27 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Synthesis Analysis

The synthesis of ethyl carbamate, a related compound, is known to occur from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis

The InChI code for “2-(2-Ethoxyethoxy)ethyl carbamate” is1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule . Chemical Reactions Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis

“2-(2-Ethoxyethoxy)ethyl carbamate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用

杀虫剂增效剂

2-(2-乙氧基乙氧基)乙基氨基甲酸酯,即芝麻酚,被认为是氨基甲酸酯杀虫剂的有效增效剂。它增强了这些杀虫剂对各种家蝇菌株的功效,包括对 DDT 和巴拉松具有抗性的菌株。值得注意的是,芝麻酚与氨基甲酸酯的增效作用高于通常的杀虫剂/增效剂比例,表明其具有独特的机理 (Eldefrawi 等人,1960)。

保幼激素活性

芝麻酚和相关化合物已被测试其保幼激素活性,特别是在黄粉虫中。研究表明,芝麻酚和某些衍生物具有显着的激素样作用。该应用表明在害虫防治和发育生物学研究中具有潜力 (Redfern 等人,1970)。

化学合成和反应

2-(2-乙氧基乙氧基)乙基氨基甲酸酯在化学合成中也很重要。例如,其衍生物已被用于制备含硅氮丙啶,证明了其在有机金属化学中的作用。该应用对于开发新材料和研究化学反应至关重要 (Lukevics 等人,1986)。

作用机制

Target of Action

The primary target of 2-(2-Ethoxyethoxy)ethyl carbamate is Acetylcholinesterase (ACHE) . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-(2-Ethoxyethoxy)ethyl carbamate, like other carbamates, inhibits the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neuromediator agent, leading to an increase in acetylcholine at nerve synapses or neuromuscular junctions . This results in continuous transmission of nerve impulses and uncontrolled muscle contractions .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-Ethoxyethoxy)ethyl carbamate is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .

Pharmacokinetics

The degradation products are excreted by the kidneys and the liver .

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethyl carbamate can be influenced by various environmental factors. For instance, the compound is water-soluble and may spread in water systems . It’s also important to note that the compound’s action can be affected by the presence of other substances, such as oxidizing agents . Proper storage in a well-ventilated place is recommended to maintain its stability .

生化分析

Biochemical Properties

2-(2-Ethoxyethoxy)ethyl carbamate plays a significant role in biochemical reactions, primarily through its interaction with acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, 2-(2-Ethoxyethoxy)ethyl carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission . Additionally, it interacts with other esterases, contributing to the inactivation of various neurotransmitters .

Cellular Effects

The effects of 2-(2-Ethoxyethoxy)ethyl carbamate on cells are profound. It influences cell function by disrupting normal neurotransmission, leading to symptoms such as muscle weakness, dizziness, and sweating . The compound also affects cell signaling pathways, particularly those involving acetylcholine receptors. This disruption can lead to altered gene expression and changes in cellular metabolism . In some cases, prolonged exposure can result in neurotoxicity and apoptosis .

Molecular Mechanism

At the molecular level, 2-(2-Ethoxyethoxy)ethyl carbamate exerts its effects by binding to the active site of acetylcholinesterase, forming a carbamoylated enzyme complex . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The compound’s molecular structure allows it to interact with other biomolecules, including proteins and nucleic acids, potentially leading to changes in gene expression . Additionally, it can inhibit other enzymes, such as esterases, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Ethoxyethoxy)ethyl carbamate change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades. Long-term studies have shown that prolonged exposure can lead to chronic neurotoxicity and other adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(2-Ethoxyethoxy)ethyl carbamate vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as muscle twitching and salivation . At higher doses, it can lead to severe toxicity, including convulsions, respiratory failure, and death . Studies have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

2-(2-Ethoxyethoxy)ethyl carbamate is involved in several metabolic pathways. It is metabolized primarily by esterases, which hydrolyze the carbamate ester bond . This metabolism results in the formation of various metabolites, including ethanol and carbon dioxide . The compound can also interact with cytochrome P450 enzymes, leading to further metabolic transformations . These metabolic pathways play a crucial role in determining the compound’s overall toxicity and efficacy .

Transport and Distribution

Within cells and tissues, 2-(2-Ethoxyethoxy)ethyl carbamate is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This distribution pattern influences its overall activity and toxicity .

Subcellular Localization

The subcellular localization of 2-(2-Ethoxyethoxy)ethyl carbamate is critical for its function. The compound is primarily localized in the cytoplasm but can also be found in other cellular compartments, such as the nucleus and mitochondria . This localization is influenced by various factors, including the presence of targeting signals and post-translational modifications . The compound’s activity and function are closely linked to its subcellular distribution, as it interacts with different biomolecules in these compartments .

属性

IUPAC Name |

2-(2-ethoxyethoxy)ethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKFNWYUYUAOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)

![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)